Methyl tiglate

Description

Contextual Significance in Organic Chemistry Research

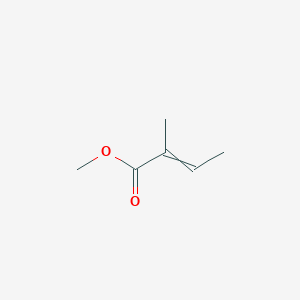

Methyl tiglate, formally known as methyl (E)-2-methylbut-2-enoate, is a fatty acid ester that serves as a crucial starting material and intermediate in a wide array of organic syntheses. nih.govchemicalbook.com Its significance stems from its defined (E)-stereochemistry and the presence of multiple reactive sites, which allow for a variety of chemical transformations.

In the realm of synthetic organic chemistry, this compound is recognized as a versatile building block. chemicalbook.com It is particularly prominent in the construction of complex natural products. A noteworthy example is its role in the synthesis of tigilanol tiglate, a diterpenoid natural product investigated for its potential in cancer treatment. nih.govresearchgate.net The synthesis of such intricate molecules often relies on the predictable reactivity and stereochemical control offered by smaller, well-defined starting materials like this compound.

The stereochemical rigidity of this compound is a key factor in its utility. The trisubstituted double bond provides a platform for stereoselective reactions, where the geometry of the starting material dictates the three-dimensional arrangement of atoms in the product. This is particularly evident in cycloaddition reactions, such as the Diels-Alder reaction, where this compound acts as a dienophile to create complex cyclic systems with a high degree of stereocontrol. scielo.br Research has shown that the stereochemical outcome of these reactions is highly dependent on the double bond geometry of the acrylate (B77674) derivatives, with tiglates often exhibiting high regioselectivity. scielo.br

Furthermore, this compound participates in conjugate addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated system. Studies have explored the addition of various nucleophiles, including arylthiols and pyridylcuprates, to this compound, often with high stereoselectivity, leading to the formation of products with multiple chiral centers. capes.gov.brimperial.ac.uk These reactions are fundamental in the construction of chiral molecules, which are of paramount importance in medicinal chemistry and materials science.

The compound's utility also extends to the synthesis of fragrance and flavor materials. ntu.edu.sg Thiol addition to alkyl tiglates, for instance, produces butanoate derivatives with unique organoleptic properties. ntu.edu.sg While it is a naturally occurring compound found in pineapple and snake fruit, its synthetic applications have broadened its importance far beyond its natural sources. capes.gov.br

However, the steric hindrance conferred by the β-methyl group makes this compound incapable of undergoing free-radical polymerization on its own. acs.org This challenge has been ingeniously circumvented by incorporating it into other monomers, such as 2-(methacryloyloxy)ethyl tiglate (MAET), which can then be polymerized using controlled techniques like group transfer polymerization (GTP). acs.org This allows for the introduction of the tiglate moiety into well-defined polymers, opening up avenues for new materials with specific properties. acs.org

Historical Trajectory of Its Chemical Investigations

The story of this compound is intrinsically linked to its parent compound, tiglic acid. The discovery of tiglic acid dates back to 1819 when Pelletier and Caventou isolated it from the seeds of Schoenocaulon officinale. researchgate.net Initially named sabadillic or cevadic acid, it was later identified as methyl-crotonic acid in 1865. researchgate.net The name "tiglic acid" was coined in 1870 by Geuther and Fröhlich, who isolated it from croton oil, derived from the plant Croton tiglium. researchgate.net

Early investigations into the esters of tiglic acid, including this compound, focused on their fundamental chemical properties and reactions. For instance, early 20th-century research explored the oxidation of this compound. sciencemadness.org Studies from the mid-20th century delved into its isomerization and its behavior in pyrolysis reactions. For example, research in 1960 detailed the pyrolysis of 3-methyl-3-carbomethoxypyrazoline, which yielded this compound among other products, and also studied the thermal isomerization of this compound itself. cdnsciencepub.com

The development of new synthetic methodologies in the latter half of the 20th century brought this compound to the forefront as a useful synthetic tool. The Wittig reaction, a cornerstone of olefin synthesis, was employed to prepare this compound with high stereoselectivity. researchgate.net For example, the reaction of acetaldehyde (B116499) with a specific phosphorus ylide was shown to produce a mixture containing 96.5% this compound. researchgate.net

The stereospecificity of reactions involving this compound has been a recurring theme in its chemical investigation. In 1978, the 1,3-dipolar cycloaddition of diazomethane (B1218177) to this compound was shown to proceed with greater than 99.997% retention of the double bond configuration, providing strong evidence for a concerted reaction mechanism. clockss.org

More recent research has continued to build on this foundation, utilizing this compound in increasingly complex and sophisticated synthetic strategies. Its application in the total synthesis of natural products, such as the sesquiterpenoid esterifying ligand (−)-(1′S,2′S)-evoninic acid via conjugate addition of a pyridyl cuprate, highlights its enduring importance in contemporary organic synthesis. imperial.ac.uk The first experimental determination of the rate coefficients for the reaction of this compound with ozone was reported in 2021, contributing to a better understanding of its atmospheric chemistry. rsc.org The continuous exploration of its reactivity, from fundamental studies to its application in the synthesis of medicinally relevant compounds like tigilanol tiglate, underscores the sustained and evolving chemical investigation of this seemingly simple yet powerful molecule. researchgate.net

Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | methyl (E)-2-methylbut-2-enoate | nih.gov |

| CAS Number | 6622-76-0 | nih.gov |

| Molecular Formula | C6H10O2 | nih.gov |

| Molar Mass | 114.14 g/mol | nih.gov |

| Appearance | Colorless liquid | chemicalbook.com |

| Boiling Point | 137-138 °C at 758 mmHg | chemicalbook.com |

| Density | 0.95 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | n20/D 1.436 | chemicalbook.com |

| Flash Point | 95 °F | chemicalbook.com |

| Solubility | Soluble in alcohol | chemicalbook.com |

Spectroscopic Data of this compound

| Spectroscopy | Data | Source(s) |

| Infrared (IR) | Absorption at 1740 cm⁻¹ (non-conjugated ester) and 1640 cm⁻¹ (C=C double bond). | cdnsciencepub.com |

| ¹H NMR | Peaks at approximately 6.86 ppm (olefinic H), 3.73 ppm (ester methyl), 1.83 ppm, and 1.79 ppm (vinylic methyls). | cdnsciencepub.com |

| Mass Spectrometry (MS) | Differences in the mass spectra of Z and E isomers of esters of 2-methylbut-2-enoic acid allow for the determination of the double bond geometry. | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

6622-76-0 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

methyl 2-methylbut-2-enoate |

InChI |

InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h4H,1-3H3 |

InChI Key |

YYJWBYNQJLBIGS-UHFFFAOYSA-N |

SMILES |

CC=C(C)C(=O)OC |

Canonical SMILES |

CC=C(C)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Complex Chemical Transformations of Methyl Tiglate

Diverse Synthetic Routes to Methyl Tiglate

The synthesis of this compound can be achieved through several pathways, with the most common being the esterification of tiglic acid. However, optimizations of this reaction and the use of alternative precursors are continually being explored to improve yield, efficiency, and sustainability.

Esterification Reaction Optimizations

The direct esterification of tiglic acid with methanol (B129727) is a fundamental method for preparing this compound. chemicalbook.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid. chemicalbook.com Optimization of this process involves controlling reaction conditions to maximize the yield and purity of the desired product.

Another approach involves the use of tiglic acid chloride, which reacts with methanol to form this compound. google.com This method can offer higher reactivity but requires the prior synthesis of the acid chloride. For instance, a solution of tiglic acid chloride in toluene (B28343) can be reacted with 2-methyl-2-buten-1-ol (B1231688) and dimethylaniline to produce 2-methyl-2-buten-1-yl tiglate. google.com

The Yamaguchi esterification provides a powerful method for the synthesis of esters, particularly in the context of complex natural product synthesis. nih.gov This method involves the use of 2,4,6-trichlorobenzoyl chloride to activate the carboxylic acid, followed by reaction with the alcohol in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov In the synthesis of tigilanol tiglate analogues, tiglic acid was esterified using the Yamaguchi reagent. nih.gov

Transesterification is another viable route, where a lower alkyl ester of tiglic acid, such as the ethyl ester, is reacted with methanol. google.com This equilibrium-driven process can be shifted towards the product by removing the lower-boiling alcohol (in this case, ethanol). google.com

The table below summarizes various esterification methods for synthesizing tiglate esters.

| Method | Reactants | Catalyst/Reagent | Key Features |

| Direct Esterification | Tiglic acid, Methanol | Concentrated H2SO4 | Standard, acid-catalyzed method. chemicalbook.com |

| Acid Chloride Method | Tiglic acid chloride, Methanol | - | High reactivity. google.com |

| Yamaguchi Esterification | Tiglic acid, Alcohol | 2,4,6-trichlorobenzoyl chloride, NEt3, DMAP | Effective for complex molecules. nih.govnih.gov |

| Transesterification | Tiglic acid lower alkyl ester, Methanol | - | Equilibrium-driven. google.com |

Alternative Precursor Derivations

This compound can also be synthesized from precursors other than tiglic acid. For instance, it can be involved in the synthesis of more complex molecules. In the scale-up synthesis of Nannocystin A, this compound was used as a starting material. mdpi.comnih.gov It was reacted with lithium diisopropylamide (LDA) and then quenched with trimethylsilyl (B98337) chloride (TMSCl) to form a silyl (B83357) ketene (B1206846) acetal (B89532). mdpi.comnih.gov

Furthermore, this compound can be a component in the synthesis of other esters. For example, 2-methyl-2-buten-1-yl tiglate is synthesized from tiglic acid chloride and 2-methyl-2-buten-1-ol. google.com

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies. This includes studying the kinetics, thermodynamics, and transition states of these transformations.

Reaction Kinetics and Thermodynamic Analyses

The gas-phase reactions of this compound with atmospheric oxidants like hydroxyl radicals (OH), chlorine atoms (Cl), and ozone (O3) have been studied to understand its atmospheric lifetime and degradation pathways. The relative-rate technique has been used to determine the rate coefficients for these reactions. researchgate.net

For instance, the rate coefficient for the reaction of this compound with ozone has been determined at 298 ± 2 K. researchgate.net The reaction of this compound with OH radicals shows a negative temperature dependence, which is consistent with a mechanism involving the reversible formation of an OH-adduct to the double bond. rsc.org

A systematic ab initio and chemical kinetic study of the hydrogen atom abstraction reactions by hydrogen radicals on isomers of unsaturated C6 methyl esters, including this compound, has been reported. rsc.org This study provides high-pressure limit rate constants calculated using conventional transition-state theory. rsc.org The thermodynamic properties, such as the enthalpy of formation and entropy at 298 K, have also been determined. rsc.org

The isomerization of this compound to its (Z)-isomer, methyl angelate, has been studied. Heating this compound with p-toluenesulfinic acid leads to a thermal equilibrium mixture of the two isomers. google.comgoogleapis.com This process is driven by the relative thermodynamic stabilities of the (E) and (Z) isomers.

The table below presents kinetic data for the reaction of this compound with various atmospheric oxidants.

| Reactant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |

| Ozone (O3) | 65 ± 11 x 10⁻¹⁸ | researchgate.net |

| OH radical | (8.32 ± 1.93) x 10⁻¹¹ (for ethyl tiglate) | conicet.gov.ar |

Transition State Characterization

Computational chemistry plays a vital role in characterizing the transition states of reactions involving this compound. For the hydrogen abstraction reactions by H radicals, the transition state geometries and energies have been calculated using methods like the G3B3 theory. researchgate.net These calculations help in understanding the reaction pathways and predicting the rate constants. researchgate.net

In the context of asymmetric catalysis, the cross-coupling reaction of arylboronic acids with this compound has been investigated using chiral NHC-Pd(II) complexes. nih.gov The transition state models for the C-C bond formation were proposed to explain the observed high enantioselectivity. nih.gov The facial selectivity of the incoming alkene substrate is governed by the catalyst's structure, leading to the preferential formation of one enantiomer. nih.gov The proposed transition state model suggests that steric repulsion between the methyl substituent of the olefin and the ligand structure dictates the stereochemical outcome. nih.gov

Derivatization and Functionalization Reactions

The double bond and the ester group in this compound are the primary sites for derivatization and functionalization. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.

This compound can undergo Diels-Alder reactions, acting as a dienophile. For example, its reaction with certain dienes, carried out at high temperatures, yields bicyclic adducts. scielo.br The stereochemistry of the products depends on the reaction conditions and the nature of the diene.

Alkylation of the enolate of this compound is a common strategy for C-C bond formation. The enolate, generated by a strong base like lithium diisopropylamide (LDA), can react with various electrophiles. orgsyn.org For instance, alkylation with 1-iodo-3-trimethylsilylpropane has been reported. orgsyn.org

This compound can also participate in Michael additions, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. d-nb.info This reaction has been utilized in post-polymerization modification of polymers containing tiglate moieties. d-nb.info

Furthermore, this compound is a precursor in the synthesis of natural products. For instance, it is a key component in the synthesis of tigilanol tiglate, a diterpenoid with potential anticancer activity. nih.govnih.gov The synthesis involves the esterification of a complex polycyclic alcohol with tiglic acid. nih.gov

Stereoselective and Enantioselective Reactions

The creation of specific stereoisomers is a cornerstone of modern organic synthesis, particularly in the preparation of biologically active compounds. This compound has been successfully employed in stereoselective and enantioselective reactions to generate products with defined stereochemistry.

One notable example is the asymmetric conjugate addition of arylthiols to this compound. acs.orgnih.gov This reaction, catalyzed by a chiral amino ether-lithium thiolate complex, proceeds with high enantioselectivity. acs.org The reaction of 2-trimethylsilylbenzenethiol with this compound leads to a single syn-adduct with an impressive 95% enantiomeric excess (ee). acs.orgnih.gov This process creates two adjacent chiral centers in a single step. The mechanism involves the formation of a transient lithium enolate, which is then protonated by a thiol. acs.orgnih.gov The stereochemical outcome is dictated by the chiral catalyst, which controls the facial selectivity of the nucleophilic attack.

The development of chiral nonracemic cyclopropanes is another area where stereoselective reactions of this compound are crucial. While various methods exist for cyclopropanation, achieving high diastereoselectivity with substrates like this compound can be challenging. chemrxiv.org In one study, the reaction of this compound with a specific ylide resulted in three diastereomeric isomers. The major product was formed with the methyl ester group trans to a chiral amide auxiliary, highlighting the influence of the chiral auxiliary on the stereochemical course of the reaction. chemrxiv.org

Cycloaddition Reactions (e.g., Diels-Alder, Photocycloaddition)

Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems. This compound, as a dienophile, participates in these reactions, although its reactivity can be influenced by steric factors.

Diels-Alder Reactions:

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic method for forming six-membered rings. The reaction of this compound with various dienes has been explored, often requiring specific conditions to achieve desired outcomes. For instance, the thermal Diels-Alder reaction between a substituted diene and this compound required heating at 170 °C for a week to afford a 74% yield of the cycloadducts, with a 60% selectivity for the exo adduct. nih.gov The presence of two methyl groups on the dienophile decreases its reactivity. nih.gov In another instance, the Diels-Alder reaction between a vinylcyclohexene (B1617736) derivative and this compound was carried out in a sealed ampoule at 170 °C for 7 days. scielo.br Lewis acid catalysis can also be employed, though the selectivity can be highly dependent on the specific Lewis acid and dienophile used. nih.gov

The reaction of diazomethane (B1218177) with this compound is a 1,3-dipolar cycloaddition that proceeds with a very high degree of stereospecificity, greater than 99.997%, to form the corresponding pyrazoline. clockss.orgclockss.org This high fidelity in retaining the configuration of the dipolarophile is strong evidence for a concerted reaction mechanism. clockss.org

Photocycloaddition Reactions:

Photochemical [2+2] cycloadditions offer a route to four-membered rings. The photocycloaddition of methyl 2,4-dioxopentanoate to this compound has been utilized in the synthesis of methyl-migrated monocyclofarnesyl sesquiterpenoids. oup.comresearchgate.net This reaction yields several photoproducts, including retro-aldolized [2+2] cycloadducts. oup.com Interestingly, irradiation of this compound with its Z-isomer, methyl angelate, in the presence of a photosensitizer can lead to photoisomerization through an exciplex formation. oup.com

Table 1: Examples of Cycloaddition Reactions with this compound

| Diene/Dipolarophile | Reaction Type | Conditions | Product(s) | Selectivity | Reference(s) |

|---|---|---|---|---|---|

| Substituted Diene (7) | Diels-Alder | 170 °C, 1 week | Exo and Endo Adducts | 60% exo | nih.gov |

| Vinylcyclohexene | Diels-Alder | 170 °C, 7 days | Octalin Derivatives | Mixture of adducts | scielo.br |

| Diazomethane | 1,3-Dipolar Cycloaddition | Ether, 21-25°C | cis-Dimethyl-Δ¹-pyrazoline | >99.997% stereospecific | clockss.orgclockss.org |

| Methyl 2,4-dioxopentanoate | [2+2] Photocycloaddition | Benzene, hv | Cyclobutane (B1203170) derivatives | Mixture of products | oup.comresearchgate.net |

Addition Reactions Across the Carbon-Carbon Double Bond

The electron-deficient nature of the carbon-carbon double bond in this compound, due to the electron-withdrawing ester group, makes it susceptible to nucleophilic addition reactions. This reactivity is a cornerstone of its utility in synthesis.

Nucleophiles such as organocuprates can add to the β-position of this compound in a conjugate addition fashion. However, the steric hindrance provided by the two methyl groups on the double bond can significantly impact the reaction yield. For example, the conjugate addition of a 2-pyridylcuprate to this compound gave a low yield of 10%, which was attributed to the high steric demand of the substrate. imperial.ac.uk Similarly, the conjugate addition of benzyldiboronates, promoted by LiTMP, has been observed, though in some cases, an α,β-unsaturated ketone was identified as a minor product. nih.gov

The addition of radicals to the double bond is another important transformation. Radicals can attack the α,β-unsaturated system, leading to either addition across the double bond or abstraction of an allylic hydrogen. The reaction of this compound with OH radicals and Cl atoms in the gas phase proceeds largely by the addition of the radical to the double bond. conicet.gov.ar

Radical Reaction Pathways

This compound is involved in various radical-mediated reactions, particularly in atmospheric chemistry. The reaction of this compound with atmospheric oxidants like hydroxyl (OH) radicals, nitrate (B79036) (NO₃) radicals, and ozone (O₃) is a significant degradation pathway. conicet.gov.arresearchgate.net The rate of these reactions is influenced by the substitution pattern on the double bond. For instance, the experimental rate coefficient for the ozonolysis of this compound is significantly higher than predicted by structure-activity relationships (SAR), highlighting the influence of the methyl group's position on reactivity.

The reaction with OH radicals is a primary degradation route in the troposphere. rsc.org Kinetic studies have shown that the reactivity of unsaturated esters like this compound towards OH radicals increases with the number of methyl substituents on the double bond. researchgate.net This suggests an electrophilic addition mechanism. researchgate.net The atmospheric lifetime of this compound is largely determined by its reaction with OH radicals during the daytime. researchgate.netrsc.org

Oxidative and Reductive Transformations

The functional groups of this compound, the carbon-carbon double bond and the ester, can undergo both oxidative and reductive transformations.

Oxidative Transformations:

Oxidative cleavage of the double bond in this compound can be achieved using strong oxidizing agents like ozone (O₃). masterorganicchemistry.com This reaction breaks the C=C bond and typically forms two carbonyl compounds. The ozonolysis of this compound is a key reaction in atmospheric degradation studies.

Reductive Transformations:

The double bond of this compound can be reduced to a single bond through hydrogenation. This can be achieved using various catalytic systems. For example, hydrogenation over a Pd/SiO₂ catalyst has been investigated. researchgate.net Furthermore, reduction of the ester group is also possible. For instance, after a Diels-Alder reaction, the resulting ester functionality can be reduced to an alcohol using reagents like lithium borohydride (B1222165) (LiBH₄). nih.gov

Catalysis in this compound Chemistry

Catalysis plays a pivotal role in many of the transformations involving this compound, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Both homogeneous and heterogeneous catalysts are employed.

Homogeneous and Heterogeneous Catalysis

Homogeneous Catalysis:

Homogeneous catalysts are in the same phase as the reactants, typically dissolved in a solvent. chemistryguru.com.sglibretexts.org This often leads to high activity and selectivity due to well-defined active sites. ethz.ch In the context of this compound chemistry, chiral homogeneous catalysts are crucial for enantioselective reactions. As mentioned earlier, a chiral amino ether-lithium thiolate complex acts as a homogeneous catalyst for the asymmetric conjugate addition of arylthiols. acs.orgnih.gov

Hydroformylation, the addition of a formyl group and a hydrogen atom across the double bond, is another important reaction often catalyzed by homogeneous transition metal complexes. While rhodium and cobalt carbonyls are common catalysts for this transformation, their effectiveness with this compound can be limited. acs.org Under certain conditions with rhodium catalysts, hydrogenation of the double bond to form methyl isovalerate can be the predominant reaction instead of hydroformylation. acs.org

Heterogeneous Catalysis:

Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst with liquid or gas phase reactants. ethz.ch A key advantage is the ease of separation of the catalyst from the reaction mixture. ethz.ch In this compound chemistry, heterogeneous catalysts are prominent in hydrogenation reactions. For example, the enantioselective hydrogenation of related α,β-unsaturated carboxylic acids has been studied using cinchonidine-modified palladium supported on materials like γ-Al₂O₃ and mesocellular silica (B1680970) foam (MCF). researchgate.net While these studies focus on the corresponding acid, the principles are applicable to esters like this compound. Investigations into the hydrogenation of this compound have been carried out over a 1 wt% Pd/SiO₂ catalyst. researchgate.net

The stability and selectivity of silver(I) ion catalysts in ionic liquids for olefin separations have been studied using inverse gas chromatography with this compound as one of the probes. acs.orgresearchgate.net This demonstrates the use of supported catalysts in specialized applications involving this compound.

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis in this compound Reactions

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis | Example with this compound or Related Compounds | Reference(s) |

|---|---|---|---|---|

| Catalyst Phase | Same as reactants | Different from reactants | Chiral amino ether-lithium thiolate complex (Homogeneous); Pd/SiO₂ (Heterogeneous) | acs.orgnih.govresearchgate.net |

| Active Sites | Well-defined | Often poorly defined | Enantioselective conjugate addition (Homogeneous) | acs.orgnih.gov |

| Selectivity | Often high | Can be lower, but can be improved with modifiers | High enantioselectivity in conjugate addition (Homogeneous); Enantioselective hydrogenation with modified Pd (Heterogeneous) | acs.orgnih.govresearchgate.net |

| Catalyst Separation | Difficult | Easy | Not explicitly detailed for this compound, but a general principle. | ethz.ch |

| Reaction Conditions | Generally milder | Can require higher temperatures/pressures | Asymmetric addition at low temperatures (Homogeneous) | acs.org |

Organocatalysis and Biocatalysis Approaches

Organocatalysis:

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has been explored in transformations involving this compound, primarily in the context of polymer chemistry. One notable application is in organocatalyzed Group Transfer Polymerization (GTP). While this compound itself has been the subject of polymerization attempts, its more significant role has been as a precursor to initiators for the polymerization of other monomers. researchgate.netresearchgate.net

Researchers have synthesized functional silyl ketene acetal initiators from this compound for use in the organocatalyzed GTP of monomers like methyl methacrylate (B99206) (MMA). researchgate.netrsc.org For instance, the reaction of this compound with lithium diisopropylamide (LDA) followed by quenching with trimethylsilyl chloride (Me3SiCl) yields a silyl ketene acetal. rsc.org This initiator can then be used in conjunction with an organocatalyst, such as N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (Me3SiNTf2), to produce polymers like poly(methyl methacrylate) (PMMA). researchgate.net This approach allows for the synthesis of end-functionalized polymers by incorporating the structure derived from the tiglate. researchgate.net

Direct polymerization of this compound via organocatalyzed methods has been challenging. researchgate.net However, the principles of enamine and iminium ion catalysis, which are central to organocatalysis, offer potential pathways for other transformations of α,β-unsaturated esters like this compound, such as conjugate additions or cycloadditions. unito.itorganic-chemistry.org

Biocatalysis:

Biocatalysis leverages enzymes for chemical transformations, offering high selectivity and mild reaction conditions. academie-sciences.fr While specific biocatalytic processes starting directly from this compound are not extensively documented in the provided literature, related transformations suggest its potential as a substrate for enzymatic reactions.

Enzymes are known to metabolize structurally similar compounds. For example, research on apple fruits has shown that ethyl tiglate, a closely related ester, is metabolized to form (R)-ethyl 2-methylbutanoate. tum.de This indicates the presence of enzymatic pathways, likely involving reductases, capable of acting on the tiglate moiety. Furthermore, trans-2-enoyl-CoA reductases are used in the enzymatic preparation of other α,β-unsaturated esters, pointing to a class of enzymes that could be applied to the stereoselective reduction of this compound.

Hydrolases, particularly lipases, are widely used in asymmetric synthesis for the kinetic resolution of racemic esters. mdpi.com Such enzymes could potentially be employed for the enantioselective hydrolysis of a racemic precursor to this compound or in transesterification reactions involving the tiglate ester, capitalizing on their frequent ability to operate in non-aqueous media. academie-sciences.frmdpi.com Ketoreductases (KREDs) are another major class of biocatalysts used for the asymmetric reduction of carbon-carbon double bonds, often with high enantioselectivity, representing a promising avenue for producing chiral derivatives from this compound. academie-sciences.frmdpi.com

Ligand Design and Catalyst Performance Studies

The reactivity of this compound as an activated alkene makes it a valuable substrate in metal-catalyzed cross-coupling and hydrogenation reactions. The design of ligands for the metal center is crucial for controlling the catalyst's performance, including its activity, stability, and selectivity (chemo-, regio-, and enantio-).

Palladium-Catalyzed Reactions:

Palladium complexes are prominent in catalyzing transformations of this compound. A key area of study involves the Heck-type coupling of this compound with arylboronic acids. The performance of these catalysts is highly dependent on the ligand architecture.

Amino Acid-Based Ligands: Proline and its homologs have been used as ligands for Pd(II) in the coupling of phenylboronic acid with this compound. mdpi.com It has been postulated that cis-complexes are the catalytically active species. These catalysts have been evaluated for their potential in asymmetric induction, with modest enantiomeric excess (ee) observed in some cases. mdpi.com For example, the cis-bis-(L-pipecolinato)palladium(II) complex was noted for minimizing homocoupling side reactions. mdpi.com

Chiral NHC Ligands: For asymmetric Heck-type reactions, chiral N-heterocyclic carbene (NHC) ligands have been designed. Tridentate NHC-amidate-alkoxide ligands, in particular, have shown exceptional performance in the palladium-catalyzed reaction between arylboronic acids and this compound. nih.gov These ligands create a well-defined chiral pocket around the metal center, leading to excellent enantioselectivities. The reaction proceeds smoothly at room temperature under an oxygen atmosphere, yielding rearranged coupling products. nih.gov

| Entry | Arylboronic Acid | Catalyst | Yield (%) | ee (%) | Reference |

| 1 | Phenylboronic acid | 3a | 49 | 97 | nih.gov |

| 2 | 2-Naphthylboronic acid | 3a | 61 | 96 | nih.gov |

| 3 | 4-Methoxyphenylboronic acid | 3a | 65 | 96 | nih.gov |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 3a | 45 | 95 | nih.gov |

| Catalyst 3a is a dimeric Pd-complex with a chiral NHC-amidate-alkoxide ligand derived from an amino alcohol. |

Nickel-Catalyzed Reactions:

Nickel catalysts have been developed for novel transformations involving this compound. α-Diimine nickel complexes are effective for the perborylation of benzylic C(sp³)–H bonds, generating benzyltriboronates. nih.gov These intermediates can then undergo a deborylative conjugate addition to Michael acceptors like this compound in a one-pot procedure. This tandem reaction provides access to products with high diastereoselectivity. nih.gov The stereochemical outcome is likely controlled during the protonation of the resulting sodium enolate intermediate upon quenching the reaction. nih.gov

| Entry | Electrophile | Yield (%) | dr | Reference |

| 1 | H₂O | 51 | 19:1 | nih.gov |

| 2 | Iodomethane | 53 | >20:1 | nih.gov |

| 3 | Allyl bromide | 61 | >20:1 | nih.gov |

| 4 | 4-Fluorobenzyl bromide | 55 | >20:1 | nih.gov |

| Reactions performed using toluene, B₂Pin₂, a Ni catalyst, this compound, and a final quenching with the specified electrophile. |

Enantioselective Hydrogenation:

Advanced Spectroscopic and Spectrometric Characterization in Mechanistic and Structural Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like methyl tiglate. It provides detailed information about the chemical environment of individual atoms. For this compound, ¹H NMR spectral data reveals characteristic shifts for its protons. chemicalbook.com

| Assignment | Chemical Shift (ppm) |

|---|---|

| A | 6.856 |

| B | 3.730 |

| C | 1.836 |

| D | 1.790 |

Multi-Dimensional NMR Techniques for Complex Structural Elucidation

While 1D NMR provides fundamental data, multi-dimensional NMR techniques are crucial for unambiguously assigning signals and elucidating complex structures, especially when this compound is part of a larger molecule. arxiv.org

COSY (Correlation Spectroscopy) : This 2D technique identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu For a molecule containing a tiglate moiety, COSY spectra would show correlations between the olefinic proton and the protons of the adjacent methyl groups, confirming their connectivity. github.ioresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with their directly attached carbon atoms. sdsu.edu This is essential for assigning the ¹³C NMR spectrum. In the case of a tiglate ester, HSQC would link the olefinic proton to its corresponding carbon and the methyl protons to their respective carbon atoms. github.ioresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). sdsu.edu This is particularly powerful for connecting different structural fragments. For instance, in a complex natural product containing a this compound group, HMBC can show correlations from the methyl protons of the tiglate to the ester carbonyl carbon, confirming the ester linkage. github.ioresearchgate.netku.ac.ke

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, which is critical for determining stereochemistry. For the tiglate group, a NOESY experiment can help confirm the (E)-configuration by showing spatial proximity between the olefinic proton and the methyl group on the double bond. beilstein-journals.org

These techniques, when used in combination, provide a detailed and unambiguous picture of the molecular structure. ku.eduresearchgate.net

Application in Reaction Monitoring and Stereochemical Assignment

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. bruker.commagritek.com For reactions involving this compound, such as its synthesis via transesterification or its participation in Diels-Alder reactions, ¹H NMR can be used to track the disappearance of starting materials and the appearance of products. azom.comscielo.br The inherently quantitative nature of NMR allows for the determination of reaction kinetics and yields. magritek.com

Furthermore, NMR is instrumental in assigning stereochemistry. The relative configuration of stereoisomers can often be determined by analyzing coupling constants and through-space correlations observed in NOESY spectra. beilstein-journals.org For example, in the products of a reaction involving this compound, the stereochemical relationship between the newly formed stereocenters and the tiglate moiety can be established using these NMR methods.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to several decimal places. bioanalysis-zone.comthermofisher.com This precision allows for the determination of the elemental formula of a compound. For this compound (C₆H₁₀O₂), the theoretical exact mass is 114.0681 Da. ucdavis.edu HRMS can distinguish it from other compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com This capability is crucial for confirming the identity of synthesized or isolated this compound. scielo.br

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.orgwikipedia.org This technique provides detailed structural information by revealing the fragmentation pathways of a molecule. nih.govtutorchase.com When a molecule containing a tiglate group is analyzed by MS/MS, characteristic neutral losses corresponding to the tiglate moiety (C₅H₈O₂, 100.05 Da) can be observed. researchgate.netmdpi.com The fragmentation of the tiglate ester itself can also provide diagnostic ions. researchgate.net The study of these fragmentation patterns is essential for identifying tiglate-containing compounds in complex mixtures and for structural elucidation. researchgate.netnih.govlibretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comcmbr-journal.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com In a complex mixture, GC separates the components based on their boiling points and polarities before they enter the mass spectrometer for detection and identification. thermofisher.comscielo.brmetasci.ca

GC-MS has been used to identify this compound in the volatile emissions of plants and in essential oils. researchgate.netekb.eg The retention time of this compound on the GC column and its mass spectrum serve as two independent identifiers, providing high confidence in its identification within a complex sample matrix. beilstein-journals.orgmdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and analyzing the bonding within a molecule. These methods probe the vibrational energy levels of molecules, which are highly characteristic of the types of bonds present and their chemical environment.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound (C6H10O2), the IR spectrum reveals key features characteristic of an α,β-unsaturated ester. nist.gov

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting energy shifts in the scattered light correspond to the vibrational frequencies of the molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the C=C bond in this compound. researchgate.net

The Raman spectrum of this compound would be expected to show a strong band for the C=C stretching vibration, often more intense than in the IR spectrum. The C=O stretching vibration also gives a characteristic Raman signal.

Interactive Table of Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1700 - 1725 | Strong |

| C=C Stretch (α,β-unsaturated) | 1640 - 1680 | Medium |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

| C-H Stretch (Alkenyl) | 3000 - 3100 | Medium |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium-Strong |

| C-H Bend (Methyl/Methylene) | 1375 - 1470 | Variable |

Note: The exact peak positions and intensities can vary depending on the sample state (e.g., liquid, solution) and the specific instrument used.

Chiroptical Spectroscopy (e.g., VCD, ECD) for Absolute Configuration Determination

While vibrational spectroscopy provides information about the connectivity of atoms, chiroptical spectroscopy techniques are essential for determining the three-dimensional arrangement of atoms in chiral molecules, known as the absolute configuration. wikipedia.org Although this compound itself is achiral, it is a common moiety in larger, naturally occurring chiral molecules. nih.govresearchgate.net The principles of chiroptical spectroscopy are therefore highly relevant to the stereochemical analysis of these natural products. researchgate.netnih.gov

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.combruker.com This technique provides detailed information about the stereochemistry of a molecule in solution. rsc.org A VCD spectrum consists of positive and negative bands, the signs and intensities of which are highly sensitive to the absolute configuration of the molecule. bruker.com

For a chiral molecule containing a this compound fragment, the vibrational modes of the tiglate group would contribute to the VCD spectrum. By comparing the experimental VCD spectrum with quantum chemical calculations for the possible enantiomers, the absolute configuration can be unambiguously determined. rsc.orgresearchgate.net The carbonyl (C=O) stretching region is often particularly informative in VCD analysis due to its strong and well-defined signal. researchgate.net

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized ultraviolet and visible light. nih.govencyclopedia.pub ECD spectroscopy is sensitive to the electronic transitions of chromophores within a chiral molecule. ull.esnih.gov The α,β-unsaturated ester system in the this compound moiety acts as a chromophore, making ECD a valuable tool for the stereochemical analysis of molecules containing this group. researchgate.net

Similar to VCD, the ECD spectrum of a chiral molecule containing a this compound unit will exhibit characteristic positive or negative bands, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenters near the chromophore. nih.gov By comparing the experimental ECD spectrum with theoretically calculated spectra, the absolute configuration of the molecule can be reliably assigned. nih.gov

Interactive Table of Chiroptical Spectroscopy Applications

| Technique | Principle | Application to this compound-Containing Chiral Molecules |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. bruker.com | Determination of the absolute configuration in solution by analyzing the vibrational modes of the entire molecule, including the tiglate moiety. rsc.org |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. nih.gov | Determination of the absolute configuration by analyzing the electronic transitions of the α,β-unsaturated ester chromophore within the tiglate group. ull.es |

Theoretical and Computational Studies of Methyl Tiglate Reactivity and Structure

Quantum Chemical Investigations (e.g., DFT, Ab Initio Methods)

Quantum chemical methods are powerful tools for elucidating the molecular properties and reactivity of chemical compounds like methyl tiglate. science.govmdpi.com Density Functional Theory (DFT) and ab initio calculations are prominently used to investigate its electronic structure, conformational preferences, and reaction mechanisms at the atomic level. science.govresearchgate.net

The electronic structure of this compound dictates its fundamental chemical behavior. Analyses often focus on the distribution of electron density and the characteristics of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com These frontier orbitals are crucial in predicting the compound's reactivity towards nucleophiles and electrophiles. mdpi.com

For α,β-unsaturated esters like this compound, the HOMO is typically associated with the C=C double bond, making it susceptible to electrophilic attack. Conversely, the LUMO is often centered on the carbonyl group and the double bond, indicating its reactivity as a Michael acceptor towards nucleophiles. researchgate.net Quantum chemical calculations provide quantitative values for the energies of these orbitals, which can be correlated with experimental reactivity data. acs.org For instance, the HOMO energy has been used in Quantitative Structure-Activity Relationship (QSAR) models to estimate the rate coefficients for reactions with atmospheric radicals like OH. bioline.org.br

Note: Specific values are dependent on the level of theory and basis set used in the calculation.

This compound possesses conformational flexibility due to the rotation around several single bonds, including the C-C and C-O bonds adjacent to the carbonyl group. Computational methods are employed to explore the potential energy surface of the molecule, identifying stable conformers (energy minima) and the energy barriers for interconversion between them. kastamonu.edu.trresearchgate.net

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides deep insights into the detailed pathways of chemical reactions involving this compound. researchgate.net By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org

For a given reaction, such as the Michael addition of a nucleophile or a cycloaddition reaction, computational methods can locate the transition state structure. researchgate.netiupac.org The geometry and energy of the transition state are paramount for understanding the reaction's feasibility and selectivity. For example, in the cycloaddition of diazomethane (B1218177) to this compound, theoretical calculations support a concerted mechanism by demonstrating a high stereospecificity, which would be unlikely in a two-step mechanism involving a rotatable intermediate. iupac.orgclockss.org

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state correctly connects the reactants and products on the potential energy surface. rsc.org These calculations map out the minimum energy path, providing a "movie" of the reaction at the molecular level. For complex reactions, multiple competing pathways may exist, and computational modeling helps to determine the most favorable route by comparing the energy barriers of each pathway. researchgate.net

A key application of computational chemistry is the prediction of kinetic parameters, such as rate constants and activation energies. researchgate.net Transition State Theory (TST) is a common framework used for this purpose, where the rate constant is calculated from the Gibbs free energy of activation (the energy difference between the reactants and the transition state). rsc.orgresearchgate.net

For reactions of atmospheric importance, such as the reaction of this compound with OH radicals, computational studies have been used to calculate rate coefficients. acs.orgresearchgate.net These theoretical predictions can be compared with experimental data to validate the computational model and the proposed reaction mechanism. acs.orgresearchgate.net For instance, Arrhenius expressions, which describe the temperature dependence of the rate constant, can be derived from calculated energy barriers. researchgate.net It has been noted that for reactions like OH addition, there can be a negative temperature dependence, which computational models can help to explain through the formation of a pre-reactive complex. researchgate.net

Table 2: Example of Calculated vs. Experimental Kinetic Data

| Reaction | Parameter | Computational Prediction | Experimental Value |

|---|---|---|---|

| This compound + OH Radical | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Method-dependent | (4.65 ± 0.61) x 10⁻¹¹ researchgate.net |

| This compound + O₃ | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Method-dependent | (65 ± 11) x 10⁻¹⁸ researchgate.net |

Note: Computational predictions are highly dependent on the chosen level of theory (e.g., CCSD(T), DFT) and basis set.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations typically focus on individual molecules or small clusters in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of this compound in a condensed phase (e.g., in a solvent or as a pure liquid). MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into the dynamic processes and intermolecular interactions over time.

These simulations can be used to study the solvation of this compound, revealing how solvent molecules arrange around the solute and influence its conformational preferences and reactivity. For instance, MD can help understand how intermolecular hydrogen bonding or other non-covalent interactions with the solvent or other molecules might stabilize certain conformations or reaction intermediates. aps.org Although specific MD studies solely focused on this compound are not abundant in the provided context, the methodology is broadly applied to similar esters to understand their dynamic behavior and interactions in various environments. researchgate.net

Quantitative Structure-Reactivity Relationship (QSAR) Studies in Chemical Contexts

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the chemical structure of a compound with its reactivity or biological activity, respectively. researchgate.net For this compound, an α,β-unsaturated ester, these models are crucial for understanding and predicting its behavior in various chemical environments without the need for extensive experimental testing. researchgate.net The reactivity of this compound is primarily governed by its electrophilic nature, making it susceptible to nucleophilic attacks, most notably the Michael addition reaction. researchgate.netmasterorganicchemistry.comnih.gov

QSAR studies in this context often focus on predicting reaction kinetics, such as the rate of reaction with biological nucleophiles like glutathione (B108866) (GSH), or toxicological endpoints that are a consequence of this reactivity. researchgate.netnih.gov The development of these models involves calculating a series of molecular descriptors for a set of related compounds and then using statistical methods, such as multiple linear regression (MLR), to find a mathematical relationship between these descriptors and the observed activity. researchgate.netuniversiteitleiden.nl

A key application of QSAR for α,β-unsaturated esters is in predicting their toxicity, which is often mechanistically linked to their electrophilic reactivity. europa.eunih.gov The ability of these compounds to act as Michael acceptors allows them to form covalent bonds with nucleophilic sites in biological macromolecules, such as proteins and peptides, which is a common molecular initiating event for toxicity. ljmu.ac.ukljmu.ac.uk

Research has shown that the reactivity of Michael acceptors, including esters like this compound, can be successfully modeled using quantum chemical calculations. nih.gov Key factors influencing the reaction rates include electronic effects, steric hindrance, and solvent effects. nih.gov The models often employ descriptors that quantify these factors.

Key Molecular Descriptors in QSAR Models for α,β-Unsaturated Esters

| Descriptor Type | Specific Descriptor Example | Relevance to Reactivity |

| Electronic | Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | Represents the electrophilicity of the molecule; a lower ELUMO indicates a higher reactivity towards nucleophiles. europa.eu |

| Electronic | Partial charge on the β-carbon | Indicates the primary site for nucleophilic attack in a Michael addition reaction. europa.eu |

| Electronic | Local charge-limited electrophilicity index (ω(q)) | A descriptor of reactivity specifically at the β-carbon atom. researchgate.net |

| Steric | Solvent Accessible Surface Area (SAS) | Models the influence of steric hindrance around the reactive sites, which can affect the accessibility for the nucleophile. ljmu.ac.uk |

| Thermodynamic | Activation Energy (Eact) | The energy barrier that must be overcome for a reaction to occur; directly relates to the reaction rate. ljmu.ac.uk |

| Hydrophobicity | Octanol/water partition coefficient (log Kow) | Influences the bioavailability and transport of the compound to the site of action, which is crucial for toxicity models. nih.gov |

A fragment-based in silico approach has been developed to predict the reactivity and toxicity of Michael acceptors. ljmu.ac.uk This method uses calculated activation energies to predict reactivity, addressing the limitation of traditional profilers that only identify a structural alert without quantifying the rate of reaction. ljmu.ac.ukljmu.ac.uk In one such model, the toxicity of this compound was predicted based on these computational methods.

Example of a Fragment-Based QSAR Model for Predicting Thiol Reactivity

A study aimed to develop a quantitative model to predict the reactivity of Michael acceptors towards a model thiol. The model incorporated calculated activation energies and solvent accessible surface area to predict toxicity endpoints. ljmu.ac.uk

| Compound | Experimental -Log RC50 (mM) | Predicted -Log RC50 (mM) |

| This compound | -2.08 | -1.64 |

| Methyl methacrylate (B99206) | -1.38 | -1.40 |

| Ethyl methacrylate | -1.53 | -1.37 |

| Data sourced from a fragment-based in silico profiler development study. ljmu.ac.uk RC50 refers to the concentration required to cause a 50% reduction in a measured response. |

Furthermore, QSAR models have been developed to understand the atmospheric degradation of α,β-unsaturated esters. researchgate.net The atmospheric lifetime of these volatile organic compounds (VOCs) is often determined by their reaction rates with atmospheric oxidants like hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃). researchgate.netresearchgate.net QSAR models can predict these reaction rate coefficients based on molecular structure, highlighting that reactivity generally increases with the number of methyl substituents on the double bond. researchgate.net For instance, the rate coefficient for the reaction of this compound with ozone has been experimentally determined and can be used to validate and develop such predictive models. researchgate.net

Methyl Tiglate As a Chemical Building Block in Advanced Synthesis and Materials Science Research

Precursor in Complex Natural Product Synthesis Methodology

The intricate architecture of many natural products presents a significant challenge to synthetic chemists. Methyl tiglate, with its inherent stereochemistry and functional groups, serves as a valuable starting material or key intermediate in the total synthesis of several complex natural products.

One of the most notable examples is its application in the synthesis of tigliane (B1223011) diterpenes, a class of compounds known for their potent biological activities. For instance, the synthesis of tigilanol tiglate , a diterpenoid under investigation for cancer treatment, highlights the strategic importance of the tiglate moiety. researchgate.netnih.gov Although tigilanol tiglate can be sourced from the rainforest tree Fontainea picrosperma, its limited availability has spurred efforts toward laboratory synthesis. nih.gov A practical, multi-step synthesis has been developed, underscoring the feasibility of producing this complex molecule and its analogues, which are often inaccessible from natural sources. researchgate.net

Furthermore, the tigloyl group, derived from tiglic acid, is a recurring motif in other complex natural products. Its presence in the monumental total synthesis of azadirachtin , a potent insect antifeedant, showcases its role as a crucial building block. researchgate.net The synthesis of azadirachtin, a project that spanned over two decades, is a landmark achievement in natural product synthesis, and the incorporation of the tigloyl group was a key strategic element. researchgate.net

This compound has also been utilized in the synthesis of monocyclofarnesyl sesquiterpenoids, such as d,l-sollasin a, which exhibits antibacterial properties. researchgate.net The synthesis commenced with a photocycloaddition reaction involving this compound, demonstrating its utility in constructing complex carbocyclic frameworks. researchgate.net

Intermediate in Stereoselective Synthesis

The defined stereochemistry of the double bond in this compound makes it a valuable starting material and intermediate in stereoselective synthesis, where the three-dimensional arrangement of atoms is precisely controlled.

This compound has been employed in photochemical reactions to achieve stereoselective outcomes. For example, its use in an intermolecular [2+2]-photocycloaddition reaction serves as a key step in the synthesis of specific cyclobutane (B1203170) structures. researchgate.net The stereoselectivity of such reactions is a critical aspect, and the inherent geometry of this compound can influence the stereochemical course of the cycloaddition.

In the synthesis of N-alkylaziridines, this compound can be used as a starting material in aza-Michael reactions to create precursors for subsequent cyclization. researchgate.net The stereochemical outcome of these reactions is of significant interest in the development of new synthetic methodologies.

Furthermore, the principles of stereoselective synthesis are evident in the α-methylation of octahydroindole-2-carboxylic acid derivatives. nih.gov While not directly involving this compound, this work highlights how steric hindrance, a key feature of this compound, can be exploited to achieve high diastereoselectivity in alkylation reactions. nih.gov This concept of using steric bulk to direct the stereochemical outcome of a reaction is fundamental to the use of molecules like this compound in stereoselective synthesis.

The Prins cyclization is another area where stereoselectivity is paramount for the synthesis of tetrahydropyrans, which are common structural motifs in natural products. beilstein-journals.org The stereochemical outcome is often dictated by a chair-like transition state, leading to predominantly all-cis products. beilstein-journals.org While not a direct application of this compound, the principles of stereocontrol in such cyclizations are relevant to its potential use in similar transformations.

Application in Catalytic Reaction Substrate Scope Development

The development of new catalytic reactions is a cornerstone of modern organic chemistry. Determining the range of substrates that a particular catalyst can effectively transform, known as substrate scope, is a critical part of this process. This compound, with its specific structural and electronic properties, is often used as a benchmark substrate to evaluate the efficacy and limitations of new catalytic systems.

For instance, in the development of an iron-catalyzed stereoretentive cross-coupling of an enol tosylate, this compound was used as a substrate to demonstrate the reaction's ability to proceed with high stereoselectivity. researchgate.net The successful conversion of this compound under mild conditions highlighted the broad applicability of this new catalytic method. researchgate.net

This compound has also been used to probe the capabilities of photoenzymatic catalysis, an emerging field that combines light and enzymes to drive chemical reactions. scirp.org The substrate scope of these reactions is a key area of investigation, and the use of substrates like this compound helps to define the boundaries of what these biocatalytic systems can achieve.

In the context of on-resin selenopeptide catalysts for enzyme-mimetic reactions, the scope of substrates for oxidative cyclization was examined. mdpi.com While the reaction proceeded smoothly for some unsaturated acids, others were unreactive, demonstrating the importance of substrate structure in determining catalytic efficiency. mdpi.com

Furthermore, in the development of asymmetric intermolecular Heck-type reactions, this compound served as a standard coupling partner to evaluate the potential of various catalyst complexes. researchgate.net The performance of the catalyst with this specific substrate provided valuable information about its stereoselectivity and reactivity.

The use of this compound in these studies is not just about synthesizing a particular product, but about understanding the fundamental principles of a new catalytic reaction. Its well-defined structure allows chemists to systematically probe the steric and electronic effects that govern the reaction's outcome, thereby accelerating the development of new and powerful synthetic tools.

Studies in Atmospheric Chemistry and Environmental Degradation Mechanisms (Focus on chemical kinetics)

The atmospheric fate of this compound, an unsaturated ester, is primarily dictated by its gas-phase reactions with key atmospheric oxidants. Due to its carbon-carbon double bond and ester functionality, this compound is susceptible to degradation by hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3). The kinetics of these reactions determine the compound's atmospheric lifetime and its potential to contribute to the formation of secondary pollutants like ozone and organic aerosols.

The primary degradation mechanisms involve the addition of the oxidant to the C=C double bond. For instance, the reaction with OH radicals proceeds mainly through electrophilic addition, a common pathway for unsaturated volatile organic compounds (VOCs). copernicus.orgsigmaaldrich.com Similarly, ozonolysis is initiated by the electrophilic addition of ozone to the double bond, forming a primary ozonide that subsequently decomposes. researchgate.net The reaction with nitrate radicals, a significant loss process during nighttime, also proceeds via an addition mechanism to the double bond. researchgate.netacs.org Studies on analogous compounds suggest that H-atom abstraction from the methyl or ester groups is a minor pathway compared to addition at the double bond. sigmaaldrich.com No significant photolysis has been observed for structurally similar unsaturated esters, indicating it is likely not a major atmospheric sink for this compound. sigmaaldrich.com

Detailed research findings on the kinetics of these reactions are summarized below.

Detailed Research Findings

Kinetic studies, typically employing relative rate techniques in simulation chambers, have determined the rate coefficients for the reaction of this compound and its structural analogs with major atmospheric oxidants.

Reaction with Hydroxyl Radicals (OH): While direct kinetic data for this compound's reaction with OH radicals is not available, extensive studies on its close structural analog, (E)-ethyl tiglate, provide valuable insight. The reaction kinetics for (E)-ethyl tiglate show a negative temperature dependence, which is characteristic of a mechanism involving the formation of a reversible pre-reaction complex followed by OH addition to the double bond. sigmaaldrich.comresearchgate.netnih.gov The rate coefficient determined at room temperature is significantly high, indicating a short atmospheric lifetime with respect to this key daytime oxidant.

The Arrhenius expression for the reaction of (E)-ethyl tiglate with OH radicals over a temperature range of 288–314 K is given as: k = (1.49 ± 0.56) x 10⁻¹² exp[(522 ± 114)/T] cm³ molecule⁻¹ s⁻¹ researchgate.netnih.gov

Reaction with Ozone (O3): The gas-phase reaction of this compound with ozone has been studied experimentally, and it is a notable degradation pathway. The first determination of this rate coefficient was performed using a relative rate method with Fourier-transform infrared (FTIR) spectrometry. researchgate.netgassnova.no The experimental value was found to be significantly higher than predictions from Structure-Activity Relationship (SAR) models, which underestimated the rate by a factor of six. gassnova.no This highlights the activating effect of the two methyl groups on the C=C double bond towards ozone attack, despite the deactivating influence of the conjugated ester group.

Reaction with Nitrate Radicals (NO3): The nitrate radical is the most important oxidant during the nighttime. The rate coefficient for the reaction of NO3 with this compound (also known as methyl E-2-methyl-2-butenoate) was determined at 298 K using the relative-rate technique. nih.gov The reactivity is enhanced by the presence of alkyl groups on the double bond. nih.gov This reaction contributes significantly to the removal of this compound from the atmosphere in polluted environments after sunset.

Kinetic Data Tables

The experimentally determined rate coefficients for the reactions of this compound and its ethyl analog with atmospheric oxidants at room temperature (298 K) are presented below.

Table 1: Rate Coefficients for the Reaction of this compound with Atmospheric Oxidants at 298 K

| Oxidant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Reference(s) |

|---|---|---|

| Ozone (O₃) | (6.5 ± 1.1) x 10⁻¹⁷ | researchgate.netgassnova.nonih.gov |

| Nitrate Radical (NO₃) | (4.91 ± 1.15) x 10⁻¹⁴ | nih.gov |

Table 2: Rate Coefficient for the Reaction of (E)-Ethyl Tiglate with OH Radicals at 298 K

| Oxidant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Reference(s) |

|---|---|---|

| Hydroxyl Radical (OH) | (8.32 ± 1.93) x 10⁻¹¹ | copernicus.orgsigmaaldrich.com |

Atmospheric Lifetime Calculation

The atmospheric lifetime (τ) of this compound with respect to each oxidant can be estimated using the following equation: τ = 1 / (k[X]) where k is the rate coefficient of the reaction and [X] is the average atmospheric concentration of the oxidant.

Table 3: Calculated Atmospheric Lifetimes for this compound

| Oxidant | Assumed Average Concentration (molecule cm⁻³) | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Calculated Lifetime (τ) |

|---|---|---|---|

| OH Radical | 2.0 x 10⁶ (12-hr daytime average) | 8.32 x 10⁻¹¹ ¹ | ~1.7 hours |

| Ozone (O₃) | 7.0 x 10¹¹ (24-hr average) | 6.5 x 10⁻¹⁷ | ~25 days |

| NO₃ Radical | 5.0 x 10⁸ (12-hr nighttime average) | 4.91 x 10⁻¹⁴ | ~11 hours |

¹ Value for (E)-ethyl tiglate used as a proxy.

Advanced Analytical Methodologies for Research Scale Investigation of Methyl Tiglate

Chromatographic Method Development for Purity and Yield Assessment in Research Samples

Chromatography is the cornerstone for separating and quantifying methyl tiglate in research samples. The choice between gas and liquid chromatography depends on the sample matrix, the required sensitivity, and the volatility of the compound.

Gas Chromatography (GC) Method Optimizations

Given its volatility, gas chromatography is an ideal technique for the analysis of this compound. nist.govnist.gov Method optimization is critical for achieving accurate and reproducible results for purity and yield assessment.

The initial step in method development often involves selecting a standard, general-purpose capillary column. youtube.com A common choice is a column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), which separates compounds based on their boiling points and polarity. youtube.com For this compound and its potential isomers or impurities, a 30-meter column with a 0.25 mm internal diameter and a 0.25 µm film thickness provides a good balance of resolution and analysis time. youtube.com

Key parameters for optimization include:

Injector Temperature: A temperature of 240-250°C is typically sufficient to ensure the rapid and complete vaporization of this compound without causing thermal degradation. scielo.br

Carrier Gas and Flow Rate: Helium or hydrogen is commonly used as the carrier gas. Optimizing the flow rate (or linear velocity) is crucial for separation efficiency. A constant flow rate around 1.0-1.5 mL/min is a common starting point. mdpi.com

Oven Temperature Program: A temperature gradient is often necessary to separate this compound from solvents, starting materials, and byproducts. A typical program might start at a low temperature (e.g., 50°C) to separate highly volatile components, followed by a ramp (e.g., 10°C/min) to a final temperature (e.g., 230-250°C) to elute less volatile compounds. mdpi.com A comprehensive approach is to run a broad scan from a low temperature to the column's maximum temperature to determine where the compound elutes, then optimize the program for that range. youtube.com

Detector: A Flame Ionization Detector (FID) is highly sensitive to organic compounds like this compound and provides a linear response over a wide concentration range, making it suitable for quantification. scielo.br For identification, GC coupled with Mass Spectrometry (GC-MS) is the definitive method. researchgate.net

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Injector | Split/Splitless, 250°C, Split ratio 50:1 |

| Oven Program | Initial 50°C (hold 2 min), ramp 10°C/min to 240°C (hold 5 min) |

| Detector (FID) | 250°C |

| Injection Volume | 1 µL |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for samples that are not suitable for GC due to low volatility or thermal instability of other components in the mixture. Reversed-phase HPLC (RP-HPLC) is the most common mode for this type of analysis.

Method development for this compound can be guided by established methods for similar compounds, such as ethyl tiglate. sielc.com Key considerations include:

Column Selection: A C18 or C8 column is a standard choice for separating moderately polar compounds like this compound. Columns with smaller particle sizes (e.g., 3 µm) can provide faster analysis times and higher efficiency. sielc.com

Mobile Phase: A mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727) is used. The ratio is optimized to achieve a suitable retention time, typically between 2 and 10 minutes. Isocratic elution (constant mobile phase composition) is often sufficient for simple purity assessments. Adding a small amount of acid, such as phosphoric acid or formic acid, can improve peak shape. sielc.com

Detector: The conjugated system of the α,β-unsaturated ester allows for detection using a UV-Vis detector. The optimal wavelength can be determined by acquiring a UV spectrum of this compound or by using the calculated maximum absorbance (λmax) (see Section 6.2). A photodiode array (PDA) detector is useful during method development to monitor peak purity and confirm identity.

Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for analytical columns (4.6 mm ID). Column temperature can be controlled (e.g., at 30°C) to ensure reproducible retention times.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Excess Determination

It is important to note that this compound (methyl (E)-2-methylbut-2-enoate) is an achiral molecule as it does not possess a stereogenic center and therefore does not exist as enantiomers. However, the tiglate moiety can be incorporated into larger, more complex molecules that are chiral. Furthermore, in synthetic chemistry, chiral auxiliaries may be used in reactions involving tiglates, resulting in diastereomeric intermediates. Chiral chromatography is the definitive method for separating such stereoisomers and determining enantiomeric or diastereomeric excess. rsc.org

The separation strategy involves forming diastereomers that can be separated on standard achiral columns or, more commonly, direct separation of enantiomers on a Chiral Stationary Phase (CSP). mdpi.com

Diastereomer Separation: A common research strategy involves reacting a racemic carboxylic acid intermediate with a chiral alcohol, such as L-(-)-menthol, to form diastereomeric esters. nih.gov These diastereomers have different physical properties and can be separated using standard GC or HPLC methods. nih.govresearchgate.net

Direct Enantiomeric Separation: This is achieved using a CSP. These phases are based on selectors like derivatized cyclodextrins, polysaccharides (amylose, cellulose), or macrocyclic glycopeptides. mdpi.com Method development involves screening a variety of CSPs and mobile phase systems (normal-phase, reversed-phase, or polar organic) to find conditions that provide adequate resolution (Rs > 1.5). mdpi.com The choice of mobile phase, often a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol) in normal-phase mode, is critical for achieving separation. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., CHIRALPAK IC - cellulose (B213188) derivative) |

| Mobile Phase | Hexane:Ethanol (90:10 v/v) |

| Elution Mode | Isocratic (Normal Phase) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 254 nm |

Advanced Spectrophotometric Methods for Quantitative Chemical Analysis

UV-Visible spectrophotometry is a simple, rapid, and non-destructive method for the quantitative analysis of compounds containing chromophores. The α,β-unsaturated carbonyl moiety in this compound acts as a chromophore, undergoing a π→π* electronic transition that results in strong UV absorbance. researchgate.net

The position of the maximum absorbance (λmax) can be predicted using the Woodward-Fieser rules for enones. youtube.comyoutube.com These empirical rules provide a calculated λmax based on the core structure and the position of substituents. For an α,β-unsaturated ester, the calculation is as follows:

Base Value: The base value for an α,β-unsaturated acyclic or six-membered ring ketone is 215 nm. For an α,β-unsaturated ester, a value of 195 nm is used. youtube.com

Substituent Increments: Increments are added for alkyl groups or ring residues attached to the α and β carbons.

An alkyl group at the α-position adds 10 nm.

An alkyl group at the β-position adds 12 nm.

For this compound, the structure is: CH₃-CH=C(CH₃)-COOCH₃

The α-carbon has one methyl group.

The β-carbon has one methyl group.

Calculation of λmax for this compound:

Base value (α,β-unsaturated ester): 195 nm youtube.com

Increment for one α-alkyl group: +10 nm youtube.com

Increment for one β-alkyl group: +12 nm youtube.com

Calculated λmax = 195 + 10 + 12 = 217 nm

This calculated value provides an excellent starting point for setting the detection wavelength in HPLC analysis and for developing quantitative spectrophotometric assays based on Beer's Law.

| Contribution | Wavelength (nm) |

|---|---|

| Base Value (α,β-unsaturated ester) | 195 |

| α-Alkyl Substituent (CH₃) | +10 |